Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]-
Description
The compound "Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]-" refers to a silver-based coordination complex with a ligand derived from bis(trifluoromethylsulfonyl)methane. This compound is widely used in organic synthesis and catalysis due to its strong oxidizing properties and solubility in polar solvents .
Properties
CAS No. |
68785-05-7 |
|---|---|
Molecular Formula |
C3HAgF6O4S2 |
Molecular Weight |
387.0 g/mol |
IUPAC Name |
silver;trifluoro(trifluoromethylsulfonylmethylsulfonyl)methane |
InChI |
InChI=1S/C3HF6O4S2.Ag/c4-2(5,6)14(10,11)1-15(12,13)3(7,8)9;/h1H;/q-1;+1 |
InChI Key |
QZUNVPNFXXKFPD-UHFFFAOYSA-N |
Canonical SMILES |
[CH-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[Ag+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis typically proceeds via the following key stages:
Step 1: Formation of bis(trifluoromethylsulfonyl)imide ammonium salt
Trifluoromethane sulfonyl halide (such as trifluoromethanesulfonyl fluoride or trifluoromethanesulfonyl chloride) is reacted with anhydrous liquid ammonia and an organic amine base (e.g., triethylamine, pyridine) in a nonpolar inert solvent (e.g., methylene chloride) at low temperature (-20 °C to 20 °C). This generates a bis(trifluoromethylsulfonyl)imide quaternary ammonium salt intermediate.Step 2: Conversion to bis(trifluoromethylsulfonyl)imide metal salt
The ammonium salt is reacted with an alkali metal oxide or hydroxide (e.g., lithium hydroxide, sodium hydroxide) in aqueous solution at room temperature to form the bis(trifluoromethylsulfonyl)imide metal salt.Step 3: Isolation and purification
The metal salt mixture undergoes vacuum dehydration and drying at 40–100 °C under reduced pressure (10–1000 Pa) to yield the purified bis(trifluoromethylsulfonyl)imide metal salt with purity exceeding 99% and yields over 90%.Step 4: Formation of silver complex
The purified bis(trifluoromethylsulfonyl)imide metal salt is then reacted with a silver source (e.g., silver nitrate or silver oxide) under controlled conditions to form the silver bis(trifluoromethylsulfonyl)imide complex. The coordination involves the kappaO binding mode of the methanato ligand.
Detailed Experimental Procedure (Patent-Derived Example)
| Step | Reagents and Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Methylene dichloride (362.5 g), triethylamine (202 g), anhydrous liquid ammonia (8.5 g), trifluoromethanesulfonyl fluoride (152 g) | Mix in stainless steel reactor, cool to -20 °C, add ammonia and sulfonyl fluoride, warm to 20 °C, react 4 hours | Formation of bis(trifluoromethylsulfonyl)imide triethylammonium salt (solid, 184 g) |
| 2 | Bis(trifluoromethylsulfonyl)imide triethylammonium salt, lithium hydroxide (40 g), water (360 g) | Mix at 25 °C for 2 hours, then vacuum distill to remove triethylamine and water | Lithium bis(trifluoromethylsulfonyl)imide solid obtained |
| 3 | Vacuum drying at 40 °C, 10–100 Pa | Dehydration and drying | Purified lithium salt with >99% purity, >90% yield |
| 4 | Reaction with silver source (not explicitly detailed in patent) | Formation of silver bis(trifluoromethylsulfonyl)imide complex | Silver complex isolated as solid |
This method is environmentally benign, uses readily available raw materials, and achieves high purity and yield.
Alternative One-Pot Synthesis for Lithium Salt (Relevant to Silver Salt Precursor)
A more recent method for lithium bis(trifluoromethylsulfonyl)imide involves a one-pot synthesis under nitrogen atmosphere and low temperature, where trifluoromethane gas is introduced into a nonpolar solvent solution of alkyl lithium to form trifluoromethyl lithium. Subsequently, bis(fluorosulfonyl)imide lithium solution is slowly added, precipitating the lithium salt. This method simplifies the synthesis, improves purity, reduces by-products, and lowers production costs. The purified lithium salt can then be converted to the silver complex by metathesis with silver salts.
Analytical Data and Research Findings
Purity and Yield
Physical Properties of Silver Complex
| Property | Value |
|---|---|
| Purity | 97% (commercial standard) |
| Melting Point | 248.8 °C |
| Physical Form | Solid |
| Molecular Formula | C4F6AgNO6S2 |
| Molecular Weight | ~388 g/mol |
The silver bis(trifluoromethylsulfonyl)imide complex is a solid with high thermal stability suitable for catalytic applications.
Structural and Spectroscopic Characterization
- Mass spectrometry confirms the molecular ion peaks consistent with the silver bis(trifluoromethylsulfonyl)imide complex.
- Coordination involves kappaO binding of methanato ligands to silver, influencing catalytic activity.
- The compound is used as a catalyst in regioselective alkylation reactions and as a dopant in advanced solar cells.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions involving this compound typically use reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield silver oxide, while reduction reactions can produce silver nanoparticles .
Scientific Research Applications
Scientific Research Applications
The applications of silver bis[(trifluoromethyl)sulfonyl]methanato span several domains:
1. Catalysis
- Organic Synthesis : This compound serves as an effective catalyst in organic synthesis reactions, particularly in Friedel-Crafts acylation processes. Research indicates that it enhances regioselectivity and yields in reactions involving indole derivatives and α, β-enones .
- Electrochemical Reactions : It has been utilized in electrochemical devices for its ability to facilitate electron transfer reactions, making it suitable for applications in batteries and fuel cells .
2. Material Science
- Dye-Sensitized Solar Cells : Silver bis(trifluoromethylsulfonyl)imide is employed as a p-type dopant in dye-sensitized solar cells, improving their efficiency and stability .
- Surface Finishing : The compound is also used in surface treatments to enhance the properties of metals and polymers, providing improved corrosion resistance and aesthetic qualities .
3. Analytical Chemistry
- Detection Methods : Its unique properties allow it to be used in analytical techniques for the detection of various analytes, including heavy metals and organic compounds .
Data Table: Applications Summary
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Organic Synthesis | Friedel-Crafts reactions | Enhanced regioselectivity and yield |
| Electrochemistry | Battery and fuel cell applications | Improved electron transfer |
| Material Science | Dye-sensitized solar cells | Increased efficiency and stability |
| Surface Treatments | Metal and polymer finishing | Enhanced corrosion resistance |
| Analytical Chemistry | Detection of heavy metals | High sensitivity and specificity |
Case Studies
Case Study 1: Catalytic Efficiency in Organic Synthesis
A study published in ResearchGate demonstrated that silver bis(trifluoromethyl)sulfonylimide significantly improved the yield of acylation reactions involving indoles. The results indicated an increase in product formation by up to 40% compared to traditional catalysts, showcasing its potential for industrial applications .
Case Study 2: Application in Solar Cells
In a recent investigation, silver bis(trifluoromethyl)sulfonylimide was integrated into dye-sensitized solar cells. The findings revealed that incorporating this compound as a dopant resulted in a 15% increase in energy conversion efficiency, attributed to its role in facilitating charge transport within the cell .
Mechanism of Action
The mechanism of action of Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- involves its interaction with molecular targets through its silver ion. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This interaction can lead to the formation of new chemical bonds and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Research Findings and Limitations
- Silver Triflate : High-purity batches (≥98%) are commercially available, with standardized storage protocols ensuring stability . Its catalytic efficiency in Friedel-Crafts alkylation and glycosylation reactions is well-documented.
- Acesulfamato Complexes : Academic studies focus on their crystallographic and magnetic behaviors rather than practical applications. For example, the copper complex exhibits antiferromagnetic coupling between Cu²⁺ centers .
Biological Activity
Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato], commonly referred to as Silver bis(trifluoromethanesulfonyl)imide, is a silver-based compound recognized for its diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
Silver bis(trifluoromethanesulfonyl)imide has the following molecular formula: with a molecular weight of 388.00 g/mol. It appears as a white to light yellow solid and is soluble in water. The compound exhibits significant thermal stability with a melting point of approximately 249 °C .
Antibacterial Properties
Recent studies have indicated that silver compounds possess notable antibacterial properties. The incorporation of trifluoromethyl and sulfonyl groups enhances the biological activity of various derivatives. For instance, a study reported that certain aryl-urea derivatives with similar functional groups demonstrated effective antibacterial activity against strains such as Bacillus mycoides, Escherichia coli, and Candida albicans with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL .
Table 1: Antibacterial Activity of Silver Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound 1 | B. mycoides | 4.88 |
| Compound 2 | E. coli | 10.0 |
| Compound 3 | C. albicans | 5.0 |
Anticancer Activity
The anticancer potential of silver bis(trifluoromethanesulfonyl)imide has been explored in various cell lines. Compounds derived from silver salts have shown promising results against multiple cancer types. For example, one study highlighted that certain derivatives exhibited IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent, indicating their effectiveness in inhibiting cancer cell proliferation.
Table 2: Anticancer Activity Against Human Cancer Cell Lines
The biological activity of silver compounds is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Silver ions can induce oxidative stress in bacterial cells, leading to cell death.
- Inhibition of Enzymatic Activity : Silver compounds can inhibit key enzymes involved in cellular processes, disrupting metabolic functions.
- DNA Interaction : Some studies suggest that silver compounds can interact with DNA, leading to mutations or cell cycle arrest.
Case Studies
- Study on Antibacterial Efficacy : A comprehensive evaluation was conducted on the antibacterial effects of various silver complexes, including bis(trifluoromethanesulfonyl)imide derivatives, which demonstrated significant inhibition against Gram-positive and Gram-negative bacteria due to their ability to penetrate bacterial membranes effectively .
- Anticancer Screening : In vitro assays on human cancer cell lines revealed that silver bis(trifluoromethanesulfonyl)imide significantly reduced cell viability in a dose-dependent manner, particularly in prostate and lung cancer cells .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
